Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9) is a highly specialized, mono-protected piperazine building block characterized by a tert-butoxycarbonyl (Boc) group and a cyclopropanecarbonyl moiety [1]. In industrial chemoinformatics and pharmaceutical procurement, it is primarily valued as a critical intermediate and designated process impurity reference standard in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib . By masking one of the piperazine nitrogen atoms, this compound provides absolute regiocontrol during acylation, ensuring high-fidelity downstream coupling. Its stable solid form and predictable deprotection kinetics make it a superior choice for scaling up complex propanoyl-quinazolinone and phthalazinone scaffolds compared to handling crude, unprotected piperazine derivatives [2].
Attempting to substitute this precisely protected building block with unprotected piperazine or crude 1-(cyclopropylcarbonyl)piperazine introduces severe process liabilities. Because piperazine possesses two symmetrically equivalent, highly nucleophilic secondary amines, direct reaction with cyclopropanecarbonyl chloride inevitably yields a statistical mixture containing significant amounts of the di-acylated byproduct, 1,4-bis(cyclopropanecarbonyl)piperazine. This di-acylation drastically reduces the yield of the desired mono-acylated product and necessitates costly, solvent-intensive chromatographic purification. Furthermore, in regulatory quality control, substituting this exact compound with a generic analog fails to provide the exact retention time and mass spectrometric signature required to quantify unreacted precursor in Olaparib API batches, risking non-compliance with stringent ICH impurity guidelines [1].
The synthesis of the 1-(cyclopropylcarbonyl)piperazine pharmacophore is highly sensitive to the starting material's protection strategy. Direct acylation of unprotected piperazine with cyclopropanecarbonyl chloride typically limits the yield of the mono-acylated product to 56–72% due to competitive di-acylation, forming 1,4-bis(cyclopropanecarbonyl)piperazine. In contrast, utilizing the pre-assembled tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9)—synthesized via 1-Boc-piperazine—guarantees absolute regioselectivity, achieving >95% yield of the target framework .
| Evidence Dimension | Yield of mono-acylated piperazine framework |
| Target Compound Data | >95% yield with absolute regiocontrol (using Boc-protected precursor) |
| Comparator Or Baseline | 56–72% yield (direct acylation of unprotected piperazine) |
| Quantified Difference | ~23–39% absolute increase in yield and complete elimination of di-acylated byproducts |
| Conditions | Acylation with cyclopropanecarbonyl chloride followed by standard isolation |
Procuring this pre-protected intermediate eliminates the need for complex, solvent-heavy chromatographic separation of di-acylated impurities during industrial scale-up.
In the commercial manufacturing of Olaparib, unreacted precursors must be strictly monitored. CAS 414910-15-9 is officially designated as a process impurity (often cataloged as Impurity 9, 26, or 82) and is required for HPLC and LC-MS method validation . While generic piperazine amides can demonstrate general assay suitability, only the exact target compound provides the precise chromatographic retention time and MS/MS fragmentation pattern necessary to quantify residual starting material in the final API [1].
| Evidence Dimension | Chromatographic and mass spectrometric validation accuracy |
| Target Compound Data | Exact retention time and specific MS/MS fragmentation match for Olaparib Impurity 82 |
| Comparator Or Baseline | Generic structural analogs (fail to provide exact RT/MS match) |
| Quantified Difference | 100% molecular concordance required for ICH Q3A/Q3B compliance |
| Conditions | HPLC/LC-MS impurity profiling of Olaparib API batches |
Procurement of this exact compound as an analytical standard is mandatory for regulatory compliance and batch release of Olaparib and related PARP inhibitors.
Handling secondary amines at an industrial scale poses challenges due to their susceptibility to oxidation, CO2 absorption, and premature nucleophilic reactions. Compared to storing the reactive 1-(cyclopropylcarbonyl)piperazine free base, the Boc-protected CAS 414910-15-9 exhibits superior shelf stability [1]. When the active amine is required, the Boc group can be quantitatively cleaved using HCl in organic solvents (e.g., dioxane or ethanol) to precipitate the highly pure 1-(cyclopropylcarbonyl)piperazine hydrochloride salt in >98% yield, which is immediately ready for HBTU/DIPEA-mediated coupling [2].
| Evidence Dimension | Storage stability and controlled activation |
| Target Compound Data | Stable, non-nucleophilic protected solid; >98% yield upon controlled HCl deprotection |
| Comparator Or Baseline | 1-(cyclopropylcarbonyl)piperazine free base (susceptible to degradation and side reactions during prolonged storage) |
| Quantified Difference | Near-quantitative (>98%) conversion to the active HCl salt exactly when needed, bypassing free-base instability |
| Conditions | Acidic deprotection (HCl/solvent) prior to final amide coupling |
Buyers benefit from extended shelf life and improved batch-to-batch reproducibility by storing the protected intermediate and generating the reactive amine salt in situ.
As a direct precursor, this compound is utilized in the multi-step synthesis of Olaparib. Its Boc-protected nature ensures that the cyclopropanecarbonyl moiety is securely attached without di-acylation risks, allowing for controlled deprotection and subsequent HBTU-mediated coupling with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid [1].
Procured by analytical laboratories and QA/QC departments as a designated Olaparib process impurity (Impurity 9/26/82). It is essential for calibrating HPLC and LC-MS equipment to detect and quantify trace unreacted precursors in final pharmaceutical batches, ensuring compliance with ICH Q3A guidelines [2].
In medicinal chemistry programs targeting new PARP1/2 inhibitors or DNA damage response (DDR) pathways, this compound serves as a versatile building block. Researchers can leverage its protected structure to sequentially build complex molecular architectures, avoiding the cross-reactivity issues inherent to unprotected piperazines .